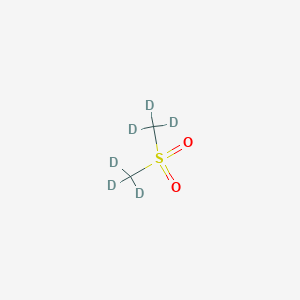
3,4-Dimethoxybenzenesulfonyl chloride
Descripción general
Descripción
3,4-Dimethoxybenzenesulfonyl chloride is an organic compound with the molecular formula C8H9ClO4S. It is a sulfonyl chloride derivative of 3,4-dimethoxybenzene, characterized by the presence of two methoxy groups and a sulfonyl chloride group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Aplicaciones Científicas De Investigación
3,4-Dimethoxybenzenesulfonyl chloride has several applications in scientific research:
Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Safety and Hazards
3,4-Dimethoxybenzenesulfonyl chloride is classified as a corrosive substance . It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mecanismo De Acción
- The primary target of 3,4-Dimethoxybenzenesulfonyl chloride is NADH:ubiquinone oxidoreductase (complex I) . This enzyme complex is the first of three large complexes located in the inner mitochondrial membrane. It plays a crucial role in the electron transport chain during oxidative phosphorylation, transferring electrons from NADH to molecular oxygen .
Target of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dimethoxybenzenesulfonyl chloride can be synthesized through the sulfonylation of 3,4-dimethoxybenzene. The reaction typically involves the use of chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride derivative .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of chlorosulfonic acid and the use of appropriate reaction vessels to manage the exothermic nature of the reaction. The product is then purified through crystallization or distillation techniques .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3,4-dimethoxybenzenesulfonic acid and hydrochloric acid.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The reaction is usually performed in aqueous media at room temperature.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Formed through nucleophilic substitution with alcohols or thiols.
3,4-Dimethoxybenzenesulfonic Acid: Formed through hydrolysis.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dimethoxybenzenesulfonyl Chloride
- 3,5-Dimethoxybenzenesulfonyl Chloride
- 4-Methoxybenzenesulfonyl Chloride
Uniqueness
3,4-Dimethoxybenzenesulfonyl chloride is unique due to the specific positioning of the methoxy groups on the benzene ring. This positioning influences its reactivity and the types of reactions it undergoes. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in certain synthetic applications .
Propiedades
IUPAC Name |
3,4-dimethoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S/c1-12-7-4-3-6(14(9,10)11)5-8(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJSYCZYQNJQPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370150 | |
| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23095-31-0 | |
| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23095-31-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60370150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 3,4-Dimethoxybenzenesulfonyl chloride influence its reactivity in solvolysis reactions?
A: The presence of two methoxy groups at the 3 and 4 positions of the benzene ring in DSC significantly impacts its reactivity in solvolysis reactions. These electron-donating groups increase electron density at the sulfur atom of the sulfonyl chloride group, making it more susceptible to nucleophilic attack. This is supported by the relatively large l value (1.12) obtained from the Grunwald-Winstein analysis, which indicates substantial nucleophilic solvent assistance in the solvolysis of DSC [].
Q2: What different reaction pathways are proposed for the solvolysis of this compound in different solvent systems?
A: Research suggests that DSC undergoes solvolysis through two competing reaction channels depending on the solvent system []. In highly polar media like water, the mechanism likely involves an SN2-SN1 process with minimal general base catalysis. This is supported by the kinetic solvent isotope effect (KSIE) value of 1.35 observed in water. Conversely, in less polar media like methanol-water mixtures and pure alcohols, a general-base catalyzed pathway, possibly an addition-elimination mechanism, is proposed. This is supported by the KSIE of 1.45 observed in methanol. The shift in the dominant reaction pathway is further corroborated by the trends in product selectivity observed in alcohol-water mixtures.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(3Ar,4R,5R,6aS)-5-[tert-butyl(dimethyl)silyl]oxy-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B31304.png)

![[(3aR,4R,5R,6aS)-4-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B31306.png)


